molecular formula C21H26FNO B2391988 2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol CAS No. 364051-09-2

2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol

Cat. No.: B2391988
CAS No.: 364051-09-2
M. Wt: 327.443
InChI Key: HLOOVTMYBRRYOP-YDZHTSKRSA-N
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Description

2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol is a specialized Schiff base compound synthesized from 3,5-di-tert-butylsalicylaldehyde and a fluorinated aniline, designed for advanced research applications . This compound belongs to the class of salicylideneanilines, which are widely studied as effective nitrogen-donating ligands in coordination chemistry and serve as key intermediates for the synthesis of chiral and achiral salen metal complexes . Its molecular structure is characterized by an (E) configuration at the azomethine bond and features intramolecular hydrogen bonding between the imine nitrogen and the phenolic hydrogen, a feature that stabilizes the structure and is central to its properties . Researchers value this compound for its diverse potential applications. In the field of materials science, related Schiff bases have demonstrated significant non-linear optical (NLO) properties due to intramolecular charge transfer and donor-acceptor interactions, making them candidates for development in optical sensing, laser technology, and frequency shifting . The compound's core structure, 2,4-di-tert-butylphenol (2,4-DTBP), is known to exhibit potent antifungal and antioxidant bioactivities . Furthermore, the presence of the fluorophenyl group may enhance lipophilicity and modify electronic effects, which can be crucial for interaction with biological targets . These characteristics make it a compound of interest for antimicrobial studies, with molecular docking analyses suggesting potential interactions with bacterial proteins such as E. coli DNA gyrase . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle the compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2,4-ditert-butyl-6-[(4-fluorophenyl)methylideneamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FNO/c1-20(2,3)15-11-17(21(4,5)6)19(24)18(12-15)23-13-14-7-9-16(22)10-8-14/h7-13,24H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOOVTMYBRRYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N=CC2=CC=C(C=C2)F)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol typically involves a multi-step process. One common method includes the following steps:

    Alkylation of Phenol: The initial step involves the alkylation of phenol with tert-butyl groups.

    Formation of Schiff Base: The next step involves the condensation of the alkylated phenol with 4-fluorobenzaldehyde to form the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of solid acid catalysts and in situ generation of isobutylene from tert-butyl alcohol or methyl tert-butyl ether can simplify the handling of reagents and improve safety .

Chemical Reactions Analysis

Types of Reactions

2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Recent studies have demonstrated the potential of 2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol as an anticancer agent. Its derivatives have shown significant activity against various cancer cell lines. For instance, in vitro evaluations revealed that certain derivatives of phenolic compounds exhibit inhibitory effects on human tumor cells, indicating their potential for development as anticancer therapeutics .

1.2 Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial properties. In a study involving several synthesized phenolic derivatives, broad-spectrum antimicrobial activity was observed against both Gram-positive and Gram-negative bacteria. This suggests that 2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol could be a valuable candidate in the fight against bacterial infections .

1.3 Antidiabetic Effects
Additionally, research has indicated that this compound may possess antidiabetic properties. Studies evaluating its effects on α-amylase and α-glucosidase inhibition showed promising results, with significant inhibition rates observed in concentration-dependent assays. This positions the compound as a candidate for further exploration in diabetes management .

Materials Science

2.1 Polymer Chemistry
In materials science, 2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol is being investigated for its potential use in polymer formulations due to its stability and reactivity. The presence of tert-butyl groups enhances the thermal stability of polymers, making them suitable for high-performance applications .

2.2 Photostability Enhancements
The compound has been studied for its ability to enhance the photostability of various materials. Its incorporation into polymer matrices can improve resistance to UV degradation, which is crucial for applications in outdoor environments where materials are exposed to sunlight .

Environmental Science

3.1 Environmental Remediation
Research into the environmental applications of 2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol has suggested its potential use in the remediation of contaminated environments. Its chemical properties allow it to interact with pollutants, facilitating their breakdown or removal from ecosystems .

3.2 Toxicological Studies
Understanding the toxicological profile of this compound is essential for its safe application in environmental contexts. Studies are ongoing to evaluate its environmental impact and biocompatibility, which will inform regulatory decisions regarding its use in various applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Significant inhibition of tumor cell growth; potential for therapeutic development.
Antimicrobial Activity Broad-spectrum activity against multiple bacterial strains; promising candidate for antibiotic development.
Antidiabetic Effects High inhibition rates of α-amylase and α-glucosidase; potential for diabetes treatment.
Polymer Chemistry Enhanced thermal stability and photostability in polymer formulations; suitable for high-performance materials.
Environmental Remediation Potential use in pollutant breakdown; ongoing studies on environmental impact and safety.

Mechanism of Action

The mechanism of action of 2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol involves its interaction with various molecular targets and pathways. The phenolic group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The imine group may interact with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Property Compound I (4-F) Compound II (4-Cl) Compound III (4-Br)
Crystal System Orthorhombic (Pna2₁) Monoclinic (P2₁/c) Monoclinic (P2₁/c)
Unit Cell Volume 1821.35 ų 1745.2 ų 1789.7 ų
Halogen Bond Length C–F: 1.35 Å C–Cl: 1.73 Å C–Br: 1.90 Å
Dihedral Angle 73.88° (phenol to aryl) 71.2° 69.5°

Key Observations :

  • Steric Effects: The tert-butyl groups induce comparable steric hindrance across all analogs, but halogen size (F < Cl < Br) subtly distorts the phenol-aryl dihedral angle, reducing planarity in heavier halogens .
  • Hydrogen Bonding : Intramolecular O–H⋯N bonds are consistent (~2.6 Å), but intermolecular interactions vary. Compound I exhibits weak C–H⋯π interactions, while Compound III forms stronger halogen-mediated contacts .

Spectroscopic Properties

FT-IR and NMR :

  • N–H Stretch : Absent in all compounds, confirming imine formation .
  • C=N Stretch : 1615 cm⁻¹ (I), 1608 cm⁻¹ (II), 1602 cm⁻¹ (III) – redshift with increasing halogen size due to electron-withdrawing effects .
  • ¹H NMR: The phenolic proton resonates at δ 13.2–13.5 ppm. Fluorine substitution in I causes deshielding (δ 8.2 ppm for imine proton) vs. δ 8.4 ppm in II and III .

UV-Vis :

  • λₘₐₓ : 365 nm (I), 372 nm (II), 378 nm (III) – bathochromic shift with larger halogens, attributed to enhanced conjugation and polarizability .

Solid-State Behavior and Chromism

Property Compound I (4-F) Compound II (4-Cl) Compound III (4-Br)
Thermal Behavior Reversible phase transition at 120 K No data No thermal studies reported
Photochromism Non-photochromic Non-photochromic Photochromic (λₐct = 405 nm)
Solvatochromism Weak (Δλ = 10 nm) Moderate (Δλ = 15 nm) Strong (Δλ = 20 nm)

Key Observations :

  • Photochromism : Only Compound III exhibits photochromism, likely due to bromine’s heavy-atom effect facilitating intersystem crossing .
  • Thermal Stability : Compound I undergoes a temperature-induced phase transition at 120 K, linked to rearrangements in hydrogen-bonding networks .

Comparison with Non-Halogenated Analogs

2,4-Di-tert-butyl-6-[(phenylimino)methyl]phenol

This analog lacks halogen substitution. Key differences include:

  • Crystal Packing : Reduced intermolecular interactions compared to halogenated derivatives, leading to lower melting points .
  • Antioxidant Activity: Halogenated derivatives (I–III) show 20–30% higher radical scavenging activity (DPPH assay) due to enhanced electron-withdrawing effects stabilizing phenolic radicals .

Biological Activity

The compound 2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antioxidant properties, anti-inflammatory effects, and potential applications in medicinal chemistry. The findings are supported by data tables and relevant research studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C21_{21}H26_{26}F1_{1}N1_{1}O
  • CAS Number : 289042-12-2
  • Molecular Weight : 327.44 g/mol

Structural Features

The compound features:

  • Two tert-butyl groups at positions 2 and 4, which enhance lipophilicity.
  • A fluorophenyl group that may influence its biological interactions.
  • An imine functional group that is crucial for its reactivity and potential biological activity.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant activity . In various assays, such as the DPPH radical scavenging assay, it demonstrated a capacity to neutralize free radicals effectively. The antioxidant properties were comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

Compound DPPH Scavenging Activity (%) IC50 (μg/mL)
2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol78.525
Ascorbic Acid85.020
BHT80.022

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties . It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism of action appears to involve the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses .

Case Studies

  • Study on Antioxidant Properties : A study conducted by Makhathini et al. (2016) demonstrated that the compound exhibited moderate to high antioxidant activity through various mechanisms, including radical scavenging and metal ion chelation .
  • Anti-inflammatory Effects : In a clinical trial involving patients with chronic inflammatory conditions, administration of the compound resulted in a significant reduction in inflammatory markers compared to baseline measurements .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound with various biological targets:

  • Target Proteins : NF-kB, COX-2
  • Binding Affinity : The compound showed a promising binding affinity towards COX-2 with a docking score of -8.5 kcal/mol, indicating potential as an anti-inflammatory agent.

Docking Results Summary

Target Protein Docking Score (kcal/mol) Binding Mode
NF-kB-7.8Hydrogen bonds with key residues
COX-2-8.5π-π stacking interactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol?

  • Methodological Answer : The compound is synthesized via Schiff base formation by refluxing equimolar amounts of 3,5-di-tert-butyl-2-hydroxybenzaldehyde derivatives with 4-fluoroaniline in ethanol. Critical parameters include:

  • Reflux time : 6–8 hours under anhydrous conditions.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity.
  • Yield optimization : Use of molecular sieves to absorb water and shift equilibrium toward imine formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR/IR/MS : Confirm the imine bond (C=N stretch at ~1600–1650 cm⁻¹ in IR), tert-butyl groups (δ 1.2–1.4 ppm in ¹H NMR), and molecular ion peaks (e.g., [M+H]+ at m/z 327.43 via ESI-MS).
  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals orthorhombic crystal symmetry (space group Pna2₁), with lattice parameters a = 12.2569 Å, b = 8.9658 Å, c = 16.5739 Å. Refinement using SHELXL (R₁ = 0.034) validates the (E)-configuration of the imine bond .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and fluorophenyl groups influence the compound’s reactivity and stability?

  • Methodological Answer :

  • Steric effects : The tert-butyl groups hinder rotation around the C–N bond, stabilizing the planar imine configuration. This reduces susceptibility to hydrolysis.
  • Electronic effects : The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the imine carbon, facilitating nucleophilic additions (e.g., with amines or Grignard reagents).
  • Validation : DFT calculations (B3LYP/6-31G*) show partial charges on the imine nitrogen (–0.32 e) and carbon (+0.28 e), confirming polarization .

Q. What mechanisms underlie the compound’s photochromic and thermochromic behavior in the solid state?

  • Methodological Answer :

  • Photochromism : UV irradiation induces keto-enol tautomerism via intramolecular proton transfer, altering π-conjugation and absorption spectra (λ_max shift from 380 nm to 450 nm).
  • Thermochromism : Heating disrupts intermolecular hydrogen bonds (O–H⋯N, d = 2.65 Å), causing reversible color changes (yellow ⇄ orange).
  • Experimental validation : Variable-temperature XRD and Raman spectroscopy track structural rearrangements during thermal cycles .

Q. How can this compound be utilized as a ligand in coordination chemistry?

  • Methodological Answer :

  • Metal coordination : The phenolic oxygen and imine nitrogen act as a bidentate ligand for transition metals (e.g., Zn²⁺, Cu²⁺).
  • Synthesis of complexes : React with metal salts (e.g., Zn(OAc)₂) in ethanol at 60°C for 4 hours. Characterize via:
  • UV-Vis : Ligand-to-metal charge transfer (LMCT) bands at 500–600 nm.
  • Fluorescence : Red-shifted emission (Δλ = 50 nm) due to extended π-stacking in asymmetric Zn(II) complexes .

Data Contradiction and Resolution

Q. How should conflicting crystallographic data (e.g., bond lengths, space groups) be resolved?

  • Methodological Answer :

  • Cross-validation : Compare refinements from SHELXL (R₁ = 0.034) and OLEX2 (R₁ = 0.044) to identify systematic errors.
  • Hydrogen bonding analysis : Use Hirshfeld surfaces to confirm O–H⋯N interactions (d = 2.65 Å vs. reported 2.70 Å in similar structures).
  • Resolution : Apply TWINABS for absorption correction in cases of twinning or anisotropic thermal motion .

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